molecular formula C16H18F3N3O B2884854 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034261-85-1

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2884854
CAS No.: 2034261-85-1
M. Wt: 325.335
InChI Key: HUWKLJZCXHAOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a pyrazole core linked to a trifluoromethylphenyl acetamide group. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Pyrazole derivatives are extensively studied due to their wide spectrum of biological activities, which include anticancer, anti-inflammatory, antibacterial, and antiviral properties . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets . The acetamide linker in this compound provides a flexible connection between the two aromatic systems, making it a valuable scaffold for the development of novel therapeutic agents and for probing biological pathways. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-11-8-14(21-22(11)2)6-7-20-15(23)10-12-4-3-5-13(9-12)16(17,18)19/h3-5,8-9H,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKLJZCXHAOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The 1,5-dimethylpyrazole scaffold is synthesized via the Knorr-type condensation of acetylacetone with methylhydrazine in refluxing ethanol:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, Δ}} \text{C}5\text{H}8\text{N}2 + \text{H}_2\text{O}
$$
Key conditions :

  • Reaction temperature: 70–80°C
  • Yield: 78–85%
  • Characterization: $$ ^1\text{H} $$ NMR (CDCl₃, 400 MHz): δ 2.21 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.15 (s, 1H, pyrazole-H).

Ethylamine Side Chain Introduction

The 3-position of the pyrazole is functionalized via Mitsunobu alkylation using 2-bromoethylamine hydrobromide and triphenylphosphine in THF:
$$
\text{Pyrazole} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{PPh}3, \text{DIAD}} \text{Pyrazole-CH}2\text{CH}2\text{NH}_2
$$
Optimized parameters :

  • Reaction time: 12 h at 0°C → 24 h at 25°C
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Yield: 65–70%

Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetic Acid

Friedel-Crafts Acylation

3-Trifluoromethylbenzene undergoes acetylation using acetic anhydride and AlCl₃ in dichloromethane:
$$
\text{CF}3\text{C}6\text{H}5 + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}3} \text{CF}3\text{C}6\text{H}4\text{COCH}3
$$
Modifications :

  • Hydrolysis of the ketone to carboxylic acid via Krapcho decarboxylation with LiCl in DMSO/H₂O.
  • Yield after hydrolysis: 82%

Amide Coupling Strategies

Schotten-Baumann Reaction

The acyl chloride of 2-(3-(trifluoromethyl)phenyl)acetic acid is generated using thionyl chloride and reacted with the pyrazole ethylamine in aqueous NaOH:
$$
\text{CF}3\text{C}6\text{H}4\text{CH}2\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{Pyrazole} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Target Compound}
$$
Critical parameters :

  • Temperature: 0–5°C to minimize side reactions
  • Yield: 74%
  • Purity: >95% (HPLC)

Carbodiimide-Mediated Coupling

A solution-phase coupling using EDCl and HOBt in DMF achieves higher yields under inert conditions:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt}} \text{Amide} + \text{H}_2\text{O}
$$
Optimized protocol :

  • Molar ratio (acid:amine:EDCl:HOBt): 1:1.2:1.5:1.5
  • Reaction time: 24 h at 25°C
  • Yield: 88%

Spectral Characterization

$$ ^1\text{H} $$ NMR Analysis (400 MHz, CDCl₃)

  • Pyrazole moiety : δ 2.21 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃), 6.15 (s, 1H, pyrazole-H).
  • Ethylamine chain : δ 3.47 (t, J = 6.8 Hz, 2H, CH₂NH), 2.70 (t, J = 6.8 Hz, 2H, CH₂CO).
  • Trifluoromethylphenyl : δ 7.52–7.61 (m, 4H, Ar-H).

$$ ^{13}\text{C} $$ NMR Analysis (100 MHz, CDCl₃)

  • CF₃ group : δ 124.5 (q, J = 272 Hz).
  • Amide carbonyl : δ 170.3.

Comparative Analysis of Methods

Parameter Schotten-Baumann EDCl/HOBt
Yield 74% 88%
Purity 95% 99%
Reaction Time 2 h 24 h
Scalability Industrial Lab-scale

The EDCl/HOBt method is superior for small-scale synthesis, while the Schotten-Baumann approach suits bulk production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring and trifluoromethyl group make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial activities. The presence of the trifluoromethyl group often enhances the biological activity of compounds.

Medicine: In the medical field, this compound has shown promise in various therapeutic areas. Its potential use in treating parasitic infections and other diseases is being explored.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for various applications, including the creation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group play crucial roles in binding to these targets, leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences among related pyrazole-acetamide derivatives:

Compound Name (or ID) Pyrazole Substituents Acetamide-Linked Aryl Group Notable Functional Groups Evidence Source
Target Compound 1,5-dimethyl 3-(trifluoromethyl)phenyl CF₃, pyrazole-ethyl linker -
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 1,5-dimethyl, 3-oxo, 2-phenyl 4-(methylsulfanyl)phenyl S-CH₃, ketone (3-oxo)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 1,5-dimethyl, 3-oxo, 2-phenyl 2,4-dichlorophenyl Cl (electron-withdrawing)
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-fluorophenyl)acetamide 1,5-dimethyl 4-fluorophenyl F (moderate electron-withdrawing)
2-(benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide 3-(trifluoromethyl) benzylthio (-S-CH₂C₆H₅) CF₃, thioether

Key Observations :

  • Steric Bulk : The ethyl linker in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzylthio in ), favoring conformational flexibility .
  • Hydrogen Bonding : Analogs with 3-oxo groups (e.g., ) exhibit N-H···O hydrogen bonding, forming R₂²(10) dimer motifs. The absence of a 3-oxo group in the target compound suggests weaker hydrogen-bonding capacity, which could affect crystallization behavior .

Physicochemical Properties

  • Melting Points: Analogs with 3-oxo groups (e.g., ) show higher melting points (473–475 K) due to strong intermolecular hydrogen bonding.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H18F3N3O
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit p21-activated kinases (PAKs), which are crucial regulators of cell motility and proliferation. Inhibition of PAK activity may lead to reduced cell migration and proliferation in certain cancer cell lines .
  • Antitumor Activity : Studies indicate that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the micromolar range against breast cancer (MCF7), lung cancer (A549), and other cancer cell lines .

Anticancer Activity

The following table summarizes the anticancer activity of related pyrazole derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF73.79Inhibition of proliferation
Compound BA54926.00Induction of apoptosis
Compound CNCI-H4600.95Autophagy induction

These findings suggest that modifications in the structure can significantly influence biological activity, highlighting the importance of the trifluoromethyl group in enhancing potency against specific targets .

Anti-inflammatory Properties

Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This effect can be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antitumor Effects :
    • A study evaluated the effects of a series of pyrazole derivatives on various cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to improved binding affinity to target proteins involved in cell cycle regulation .
  • Inhibition of PAK Activity :
    • Another research focused on the inhibition of PAKs by compounds derived from pyrazoles showed that these compounds could effectively reduce tumor growth in xenograft models by interfering with signaling pathways critical for cancer cell survival .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, although further toxicological evaluations are necessary to assess safety profiles for potential therapeutic applications .

Q & A

Basic Research Questions

What are the established synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide?

The compound is typically synthesized via carbodiimide-mediated amide coupling. A representative method involves:

  • Step 1 : Reacting 3-(trifluoromethyl)phenylacetic acid with 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane.
  • Step 2 : Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K for 3 hours.
  • Step 3 : Purification via extraction with dichloromethane and crystallization from methylene chloride yields the final product .

How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation) .
  • Spectroscopy : ¹H/¹³C NMR confirms functional groups (amide, pyrazole, trifluoromethyl). IR spectroscopy validates carbonyl and N-H stretches.
  • Mass spectrometry (LC-MS) : Verifies molecular weight and purity .

Advanced Research Questions

How can computational methods guide the optimization of this compound’s biological activity?

  • Molecular docking : Predicts binding affinities to target proteins (e.g., enzymes or receptors) by modeling interactions between the trifluoromethyl group and hydrophobic pockets.
  • PASS (Prediction of Activity Spectra for Substances) : Screens for potential antimicrobial, anti-inflammatory, or kinase inhibitory activity based on structural analogs .
  • Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .

How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Structural variations : Substituents on the pyrazole or phenyl rings (e.g., methyl vs. methoxy groups) alter steric/electronic profiles. Compare data from analogs in and .
  • Assay conditions : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or incubation times. Standardize protocols using guidelines from .
  • Purity validation : Use HPLC or TLC to confirm >95% purity before bioactivity assays .

What strategies improve the pharmacokinetic properties of this compound?

  • Lipophilicity optimization : Adjust logP via substituent modifications (e.g., replacing methyl with polar groups) to enhance membrane permeability .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow oxidative degradation. Validate via hepatic microsome assays.
  • Solubility enhancement : Co-crystallization with counterions (e.g., HCl salts) or formulation in cyclodextrin complexes .

How does steric hindrance influence the compound’s conformational flexibility?

  • X-ray data : The amide group in related compounds shows dihedral angles of 64–81° with adjacent rings due to steric repulsion, reducing planarity and affecting binding.
  • Dynamic simulations : Molecular dynamics (MD) can model rotational barriers and predict bioactive conformers .

Methodological Considerations

What experimental controls are critical for reproducibility in synthesis?

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
  • Temperature control : Maintain 273 K during coupling to minimize side reactions.
  • Validation : Compare melting points and spectral data with literature (e.g., reports m.p. 473–475 K) .

How are structure-activity relationships (SAR) systematically explored?

  • Analog synthesis : Replace the trifluoromethyl group with chlorine, bromine, or methoxy to assess electronic effects.
  • Bioisosterism : Substitute the pyrazole core with triazoles or imidazoles (see for examples) .
  • Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.